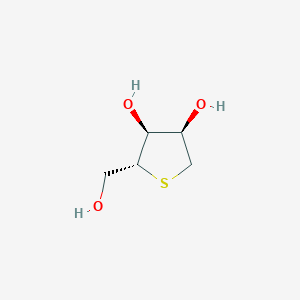

(2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol

Übersicht

Beschreibung

(2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol, also known as D-ribose, is a naturally occurring sugar that plays a vital role in the biochemical processes of living organisms. D-ribose is a key component of RNA and DNA, and it is also involved in the production of ATP, the primary energy source for cells. Due to its importance in cellular metabolism, D-ribose has been the subject of extensive scientific research.

Wissenschaftliche Forschungsanwendungen

Thermoelectric Materials

Poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials have been extensively researched for their thermoelectric (TE) properties. Systematic studies highlight PEDOT's promising aspects as an organic thermoelectric material, achieving significant figure-of-merit (ZT) values. The advancement in bulk material processing techniques and increasing interest in PEDOT suggest its potential for military and niche applications due to inherent attributes like weight, size, and flexibility (R. Yue & Jingkun Xu, 2012).

Wound Care and Skin Tissue Engineering

Intrinsically conducting polymers (CPs), including polythiophenes, are explored for their potential in wound care and skin tissue engineering. These polymers' electrical conductivity allows for the application of electrical stimulation to wounds, promoting faster healing and offering platforms for controlled drug delivery. CPs' antibacterial activity and capacity for enhanced wound healing make them valuable in medical applications (Milena Talikowska, Xiaoxu Fu, & Grzegorz Lisak, 2019).

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Research on enhancing OLED and OPV efficiency often involves poly(3,4-ethylenedioxythiophene): poly(styrene sulfonate) (PEDOT:PSS), doped with various nanoparticles to improve charge transport, light absorption, and out-coupling. The incorporation of metallic, carbon-based, and hybrid nanoparticles within PEDOT:PSS aims to leverage surface plasmon resonance and other mechanisms for performance enhancement. These advancements indicate the potential for more efficient and cost-effective organic electronic devices (Guang-Liang Ong et al., 2022).

Eigenschaften

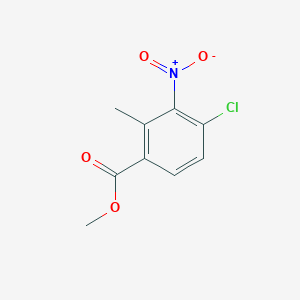

IUPAC Name |

(2R,3S,4R)-2-(hydroxymethyl)thiolane-3,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4+,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVSFIRYIVAVKW-LMVFSUKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(S1)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](S1)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

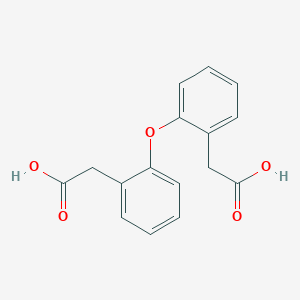

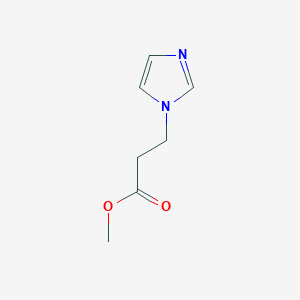

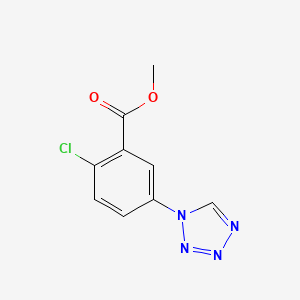

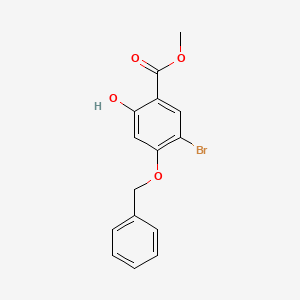

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3112533.png)

![Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B3112551.png)

![[3-(4-Methylphenyl)oxetan-3-yl]methanol](/img/structure/B3112571.png)